4'-Trifluoromethoxybiphenyl-2-ylamine
Overview
Description
4’-Trifluoromethoxybiphenyl-2-ylamine is an organic compound with the molecular formula C13H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with an amine group located at the 2-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethoxybiphenyl-2-ylamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy reagent.
Industrial Production Methods: In an industrial setting, the production of 4’-Trifluoromethoxybiphenyl-2-ylamine may involve optimized reaction conditions, such as the use of high-throughput reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 4’-Trifluoromethoxybiphenyl-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with substituted trifluoromethoxy groups.
Scientific Research Applications
4’-Trifluoromethoxybiphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxybiphenyl-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4’-Methoxybiphenyl-2-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4’-Chlorobiphenyl-2-ylamine: Contains a chlorine atom instead of a trifluoromethoxy group.
4’-Fluorobiphenyl-2-ylamine: Contains a single fluorine atom instead of a trifluoromethoxy group.
Uniqueness: 4’-Trifluoromethoxybiphenyl-2-ylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARAUTPQCASBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375322 | |
Record name | 4'-Trifluoromethoxy-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-15-1 | |
Record name | 4′-(Trifluoromethoxy)[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728919-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Trifluoromethoxy-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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